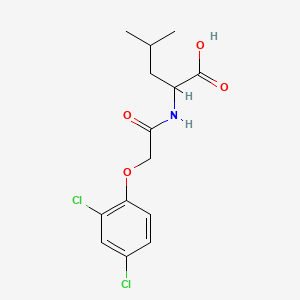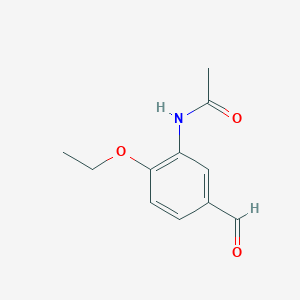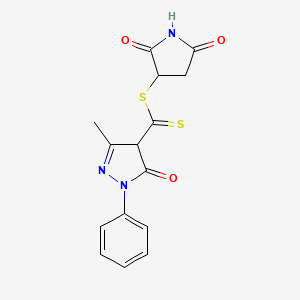
(2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrolidine ring, a pyrazole ring, and a carbodithioate group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate typically involves multi-step organic reactions. One common method includes the coupling of a pyrrolidine derivative with a pyrazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
(2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate
- (2,5-dioxopyrrolidin-1-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate
Uniqueness
What sets (2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
63018-28-0 |
|---|---|
Molecular Formula |
C15H13N3O3S2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate |
InChI |
InChI=1S/C15H13N3O3S2/c1-8-12(15(22)23-10-7-11(19)16-13(10)20)14(21)18(17-8)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3,(H,16,19,20) |
InChI Key |
WTLZYWLCZTTYDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(=S)SC2CC(=O)NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


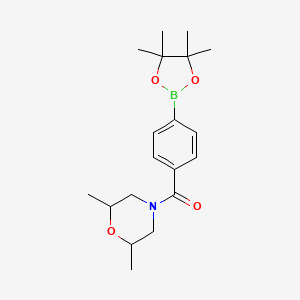
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)


![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)

![trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)

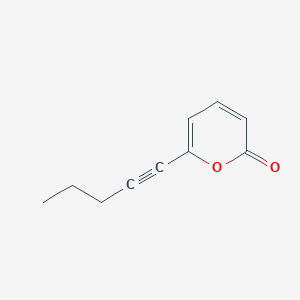
![3-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14001680.png)
